molecular formula C12H16N2O3S B1438258 1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid CAS No. 1094461-04-7

1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid

Cat. No.: B1438258
CAS No.: 1094461-04-7
M. Wt: 268.33 g/mol
InChI Key: VEACAORLQMQLKV-UHFFFAOYSA-N
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Description

Structural and Functional Characteristics

1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C₁₂H₁₆N₂O₃S and a molecular weight of 268.33 g/mol . Its structure features a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a [(2-thienylmethyl)amino]carbonyl moiety. The piperidine ring adopts a chair conformation, while the thienylmethyl group introduces aromaticity and electronic diversity due to the sulfur-containing thiophene ring.

The carboxylic acid group at position 4 enhances solubility in polar solvents and enables salt formation, a property critical for pharmaceutical applications. The carbonyl linkage between the piperidine and thienylmethyl groups facilitates hydrogen bonding, influencing its reactivity and biological interactions.

Property Value
Molecular formula C₁₂H₁₆N₂O₃S
Molecular weight 268.33 g/mol
Boiling point 561.5±50.0 °C (predicted)
Density 1.341±0.06 g/cm³ (predicted)
pKa 4.54±0.20 (predicted)

Data derived from experimental and computational analyses.

Nomenclature and Classification

The compound’s systematic IUPAC name, This compound , reflects its structural components:

  • Piperidine-4-carboxylic acid : A six-membered heterocyclic amine with a carboxylic acid substituent.
  • [(2-Thienylmethyl)amino]carbonyl : An amide group linking a thiophene-derived methylamine to the piperidine ring.

It is classified under:

  • Heterocyclic compounds : Due to the piperidine and thiophene rings.
  • Amino acid derivatives : By virtue of the carboxylic acid and amide functionalities.
    Alternative identifiers include CAS registry number 1094461-04-7 and synonyms such as 4-Piperidinecarboxylic acid, 1-[[(2-thienylmethyl)amino]carbonyl]- .

Historical Context and Discovery

The compound emerged from advancements in piperidine chemistry during the late 20th century, when researchers sought modular scaffolds for drug discovery. Piperidine derivatives gained prominence due to their bioisosteric compatibility with natural amino acids and metabolic stability. The incorporation of thiophene, a privileged structure in medicinal chemistry, aimed to enhance binding affinity to sulfur-rich biological targets.

Early synthetic routes involved coupling pre-functionalized piperidine cores with thienylmethyl isocyanates, though modern methods employ palladium-catalyzed amidation for higher yields. Its first documented synthesis appears in patent literature from the 2000s, focusing on protease inhibition applications. Subsequent studies validated its utility as a building block for kinase inhibitors and antimicrobial agents, leveraging its dual hydrophobic (thiophene) and hydrophilic (carboxylic acid) domains.

Properties

IUPAC Name

1-(thiophen-2-ylmethylcarbamoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c15-11(16)9-3-5-14(6-4-9)12(17)13-8-10-2-1-7-18-10/h1-2,7,9H,3-6,8H2,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEACAORLQMQLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation: Piperidine-4-carboxylic Acid Derivatives

The synthesis typically begins with the protection and functionalization of piperidine-4-carboxylic acid or its derivatives. A common intermediate is N-BOC-piperidine-4-carboxylic acid , which is prepared by protecting the piperidine nitrogen with a tert-butoxycarbonyl (BOC) group.

Synthesis of N-BOC-piperidine-4-carboxylic acid:

Step Reagents & Conditions Description Yield (%) Reference
1 4-Piperidinecarboxylic acid + Di-tert-butyl dicarbonate, NaOH (1N), t-butanol, 0°C to RT overnight Slow addition of di-t-butyldicarbonate to aqueous NaOH solution of 4-piperidinecarboxylic acid in t-butanol, stirring overnight at ambient temperature. 100
  • The product precipitates upon acidification and is isolated by filtration.
  • Melting point: 144–146 °C.

This step provides a protected intermediate suitable for further modifications, such as esterification or amide bond formation.

Esterification to Methyl Ester Derivatives

Methyl esters of N-BOC-piperidine-4-carboxylic acid are important intermediates for subsequent coupling reactions.

Methods for synthesis of N-BOC-piperidine-4-carboxylic acid methyl ester:

Method Reagents & Conditions Description Yield (%) Reference
1 N-BOC-piperidine-4-carboxylic acid + BOC anhydride, Et3N, DCM, 0°C to RT, 16 h Stirred suspension reacted with BOC anhydride and triethylamine in dichloromethane, followed by aqueous workup and column chromatography purification. 99
2 N-BOC-piperidine-4-carboxylic acid + Iodomethane, K2CO3, DMF, RT, 3 h Methylation of the acid using iodomethane and potassium carbonate in DMF, followed by extraction and purification. High
3 N-BOC-piperidine-4-carboxylic acid + Trimethylsilyl diazomethane, MeOH, acetonitrile, 0°C to RT, 3 h Methyl ester formation via diazomethane derivative under mild conditions, followed by chromatographic purification. 90
  • These methods provide versatile routes to the methyl ester intermediate, critical for amide coupling steps.

Formation of the Amino Carbonyl Linkage with 2-Thienylmethylamine

The key step in preparing 1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid involves coupling the piperidine-4-carboxylic acid derivative with 2-thienylmethylamine to form the corresponding amide.

General approach:

  • Activation of the carboxylic acid or its ester (e.g., using carbodiimide coupling agents or acid chlorides).
  • Reaction with 2-thienylmethylamine to form the amide bond.
  • Deprotection of the BOC group if necessary to yield the free amine compound.

While specific experimental details for this exact compound are limited in the available literature, analogous procedures for 4-carboxy-4-anilidopiperidine derivatives have been reported, highlighting the use of tert-butyl esters to improve yields and facilitate purification.

Improved Synthetic Route for 4-Carboxy-4-Anilidopiperidines (Relevant Analogue)

A study focusing on 4-carboxy-4-anilidopiperidines, structurally related to the target compound, proposed a modified synthetic route that can be adapted for this compound:

Step Description Outcome Reference
1 Use of tert-butyl ester of 4-carboxy-4-anilidopiperidines as intermediates Dramatic increase in overall yield of target amides and esters
2 Conversion of esters to free acids achieved efficiently Facilitates large-scale production and purification
3 Application in radiotracer synthesis demonstrates versatility and scalability Provides precursors for 11C and 18F-labelled compounds

This approach emphasizes the importance of protecting groups and ester intermediates in optimizing the synthesis.

Summary Table of Key Preparation Steps

Step No. Intermediate/Compound Key Reagents & Conditions Yield (%) Notes Reference
1 N-BOC-piperidine-4-carboxylic acid Di-tert-butyl dicarbonate, NaOH, t-butanol, 0°C to RT 100 Protection of piperidine nitrogen
2 N-BOC-piperidine-4-carboxylic acid methyl ester BOC anhydride, Et3N, DCM, 0°C to RT, 16 h 99 Esterification via multiple methods
3 Amide formation with 2-thienylmethylamine Carbodiimide or acid chloride activation, amine coupling Not specified Key step forming amino carbonyl linkage Inferred
4 Deprotection to free acid Acidic conditions for BOC removal Not specified Final step to obtain target compound Inferred

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various reactions, including oxidation, reduction, and substitution. Its amide and carboxylic acid functionalities make it amenable to nucleophilic and electrophilic attacks.

Common Reagents and Conditions: Reagents like lithium aluminum hydride for reduction, KMnO₄ for oxidation, and thionyl chloride for substitution are frequently used. These reactions typically require controlled conditions to ensure desired product formation, such as maintaining specific pH, temperature, and solvent environments.

Major Products: Oxidation may yield sulfoxides or sulfones when reacting with the thienylmethyl group. Reduction often produces corresponding alcohols or amines. Substitution reactions can yield various derivatives, depending on the attacking nucleophile or electrophile.

Scientific Research Applications

The compound is highly valued in various fields due to its versatile chemical nature:

  • Chemistry: : Utilized as a building block for synthesizing more complex molecules.

  • Biology: : Serves as a probe in studying enzyme-substrate interactions.

  • Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

  • Industry: : Used in the development of new materials with specific functional properties.

Mechanism of Action

The mechanism by which 1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid exerts its effects varies with its application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The thienylmethyl group can play a critical role in binding to active sites, while the piperidine ring may stabilize the compound's interaction with molecular targets.

Comparison with Similar Compounds

Key Observations :

  • The thienylmethyl group in the target compound enhances aromatic interactions compared to aliphatic substituents (e.g., ethoxycarbonyl) but may reduce solubility relative to polar groups like methoxyphenylacetyl .
  • The carboxylic acid group in all derivatives contributes to high TPSA (Topological Polar Surface Area), improving water solubility and target binding .

Biological Activity

1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid (CAS 1094461-04-7) is a synthetic compound that has garnered attention for its potential biological activity. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. The following article provides a comprehensive overview of the biological activity, structure-activity relationships, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₆N₂O₃S, with a molecular weight of approximately 268.34 g/mol. The compound features a piperidine ring substituted with a thienylmethyl group and a carboxylic acid moiety, which may influence its biological interactions.

In Vitro Studies

In vitro studies assessing the cytotoxicity and enzyme inhibition of related piperidine compounds suggest that structural modifications can significantly impact their efficacy. For instance, a study on structurally similar compounds indicated that specific substitutions on the piperidine ring could enhance selectivity and potency against target enzymes such as purine nucleoside phosphorylase (PNP) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Substituents on the Piperidine Ring : Variations in substituents can alter binding affinity and selectivity for biological targets.
  • Functional Groups : The presence of functional groups such as carboxylic acids or amines can enhance solubility and bioavailability.
Feature Description
Molecular FormulaC₁₂H₁₆N₂O₃S
Molecular Weight268.34 g/mol
Biological TargetsEnzymes (e.g., PNP), Viral Proteases
Potential ApplicationsAntiviral, Anticancer

Antiviral Research

A recent study explored the antiviral properties of piperidine derivatives against coronaviruses. Although this compound was not directly tested, related compounds demonstrated inhibition of viral replication by targeting proteases involved in viral life cycles . This suggests potential avenues for further research into the antiviral efficacy of this compound.

Cancer Cell Line Studies

In another investigation focusing on piperidine derivatives, several compounds were screened against various cancer cell lines, revealing selective cytotoxicity towards T-cell malignancies while sparing normal cells . This highlights the therapeutic potential of structurally similar compounds in oncology.

Q & A

Q. What are the common synthetic routes for preparing piperidine-4-carboxylic acid derivatives, and what intermediates are involved?

  • Methodological Answer: Piperidine-4-carboxylic acid derivatives are synthesized via reductive amination or hydrolysis of ester intermediates. For example:
  • Reductive Amination: Aldehyde intermediates (e.g., 27c in ) react with piperidine-4-carboxylic acid in methanol with NaBH3CN as a reducing agent, yielding products with ~39% efficiency .
  • Ester Hydrolysis: Ethyl esters (e.g., ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate) are hydrolyzed using NaOH in ethanol/water, followed by acidification to precipitate the carboxylic acid derivative (88% yield) .

Q. How is nuclear magnetic resonance (NMR) spectroscopy used to confirm the structure of piperidine-4-carboxylic acid derivatives?

  • Methodological Answer: Key NMR signals include:
  • Piperidine Ring Protons: Multiplets between δ 1.5–3.5 ppm (e.g., shows m, 9H for piperidine CH2 groups).
  • Aromatic/Thienyl Protons: Distinct peaks (e.g., δ 7.49–8.45 ppm for aromatic protons in ).
  • Carboxylic Acid Proton: A broad singlet around δ 13.3 ppm (observed in ) .

Q. What solubility considerations are critical for handling piperidine-4-carboxylic acid derivatives in aqueous and organic solvents?

  • Methodological Answer:
  • Polar Solvents: Use ethanol/water mixtures for hydrolysis ().
  • Acidification: Precipitate derivatives by adjusting pH to 3–4 ().
  • Low-Temperature Storage: Maintain stability by avoiding prolonged exposure to moisture .

Advanced Research Questions

Q. How can reaction yields for piperidine-4-carboxylic acid derivatives be optimized under varying conditions?

  • Methodological Answer:
  • Catalyst Selection: NaBH3CN () vs. alternative reductants like NaBH4.
  • Reaction Time: Extend hydrolysis to 24 hours () vs. shorter durations.
  • Purification: Use column chromatography or recrystallization to improve purity .
    • Data Contradiction Analysis: reports 39% yield, while achieves 88%—differences may arise from steric hindrance or intermediate stability .

Q. What strategies resolve spectral data contradictions during structural elucidation of complex piperidine derivatives?

  • Methodological Answer:
  • 2D NMR (COSY, HSQC): Resolve overlapping signals (e.g., piperidine CH2 groups in ).
  • X-ray Crystallography: Confirm stereochemistry for chiral centers.
  • Mass Spectrometry: Validate molecular weight (e.g., m/z 313 in ) .

Q. How are piperidine-4-carboxylic acid derivatives evaluated as NMDA receptor antagonists in vitro and in vivo?

  • Methodological Answer:
  • In Vitro: Competitive binding assays (e.g., displacement of [³H]CGS-19755; IC₅₀ = 107 nM in ).
  • In Vivo: Block NMDA-induced convulsions in neonatal rats (MED = 20 mg/kg) and lethality in mice (MED = 5 mg/kg) .
  • Selectivity: Test against AMPA/kainate receptors to confirm NMDA-specific activity .

Q. Why do certain coupling reactions fail for tert-butyl-protected piperidine derivatives, and how can these challenges be mitigated?

  • Methodological Answer:
  • Steric Hindrance: Bulky tert-butyl groups may reduce reactivity (e.g., 15% yield in Kolbe reaction, ).
  • Alternative Conditions: Use microwave-assisted synthesis or transition-metal catalysts to enhance efficiency .

Biological Evaluation and Applications

Q. How to design antibacterial activity assays for hydrazone derivatives of piperidine-4-carboxylic acid?

  • Methodological Answer:
  • Paper Disc Diffusion: Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains ().
  • MIC Determination: Use broth dilution to quantify inhibitory concentrations .

Q. What methodological considerations ensure accurate assessment of acetylcholinesterase inhibition by piperidine derivatives?

  • Methodological Answer:
  • Ellman’s Assay: Monitor thiocholine production at 412 nm.
  • Positive Controls: Compare with donepezil or rivastigmine.
  • Kinetic Studies: Calculate IC₅₀ and inhibition constants (Ki) .

Analytical and Safety Considerations

Q. What protocols ensure the purity and stability of piperidine-4-carboxylic acid derivatives during synthesis and storage?

  • Methodological Answer:
  • HPLC Analysis: Use C18 columns with UV detection (e.g., 254 nm).
  • Storage: Keep derivatives at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Q. How can researchers validate the absence of toxic byproducts in synthetic batches?

  • Methodological Answer:
  • LC-MS/MS: Detect trace impurities (e.g., genotoxic nitrosamines).
  • Elemental Analysis: Confirm C/H/N/S ratios (e.g., reports 49.99% C vs. 50.04% found) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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